Aclatonium

Description

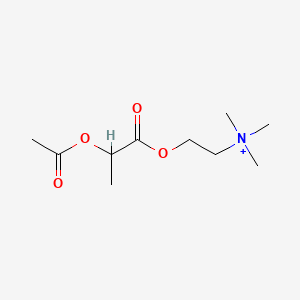

Structure

2D Structure

3D Structure

Properties

CAS No. |

55077-25-3 |

|---|---|

Molecular Formula |

C10H20NO4+ |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C10H20NO4/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |

InChI Key |

SRZGFCNCQUMTCP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |

Canonical SMILES |

CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Aclatonium Napadisilate: An In-Depth Analysis of its Gastrointestinal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Aclatonium Napadisilate is a cholinergic agonist that exerts its effects in the gastrointestinal (GI) tract primarily through the activation of muscarinic acetylcholine receptors (mAChRs). Its mechanism of action involves the stimulation of both GI motility and pancreatic exocrine secretion. By targeting M3 muscarinic receptors on smooth muscle cells and pancreatic acinar cells, this compound Napadisilate triggers a cascade of intracellular signaling events, leading to increased muscle contraction and enzyme secretion. While it demonstrates a broad agonistic activity on muscarinic receptors, its potency in eliciting certain physiological responses is comparatively lower than other cholinergic agents like carbamylcholine.

Quantitative Data Summary

Limited publicly available data exists regarding the specific binding affinities (Ki values) of this compound Napadisilate for individual muscarinic receptor subtypes (M1, M2, and M3) in the gastrointestinal tract. However, functional assays provide comparative potency data.

| Parameter | Agonist | Value | Tissue/Cell Type | Reference |

| Amylase Release | This compound Napadisilate | ~20-30 times less potent than Carbamylcholine | Isolated Rat Pancreatic Acini | [1][2] |

| Ca2+ Efflux Stimulation | This compound Napadisilate | ~20-30 times less potent than Carbamylcholine | Isolated Rat Pancreatic Acini | [2] |

| [N-methyl-3H]scopolamine Binding Inhibition | This compound Napadisilate | Potency nearly the same as Carbamylcholine | Isolated Rat Pancreatic Acini | [2] |

| Pancreatic Exocrine Secretion Stimulation | This compound Napadisilate | Appreciable increase at 1.0 µM | Isolated Perfused Rat Pancreas | [1] |

| Intestinal Motility | This compound Napadisilate | 50 mg administered from intestinal fistula increased motility in postoperative enteroplegia | Human Clinical Study | [3] |

Signaling Pathways

This compound Napadisilate's mechanism of action in the GI tract is primarily mediated through the activation of M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins.

M3 Receptor Signaling in GI Smooth Muscle Cells

Upon binding of this compound Napadisilate to M3 receptors on gastrointestinal smooth muscle cells, the following signaling cascade is initiated:

M3 Receptor Signaling in Smooth Muscle

M3 Receptor Signaling in Pancreatic Acinar Cells

In pancreatic acinar cells, the signaling pathway is similar, culminating in the secretion of digestive enzymes like amylase.

M3 Receptor Signaling in Pancreatic Acinar Cells

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of this compound Napadisilate to muscarinic receptors. Specific conditions for this compound Napadisilate are not detailed in the available literature.

Radioligand Binding Assay Workflow

Isolated Pancreatic Acini Secretion Assay

This protocol is based on studies investigating the effect of this compound Napadisilate on pancreatic enzyme secretion.[1][2]

Pancreatic Acini Secretion Assay Workflow

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This is a standard preclinical method to assess gastrointestinal transit. Specific parameters for this compound Napadisilate studies are not available.

Charcoal Meal Motility Assay Workflow

Conclusion

This compound Napadisilate functions as a muscarinic agonist in the gastrointestinal tract, stimulating smooth muscle contraction and pancreatic secretion primarily through the M3 receptor-Gq/11-PLC-IP3/DAG pathway. While it demonstrates efficacy in promoting GI function, its potency for certain actions is lower than that of other cholinergic agonists. Further research is required to fully elucidate its binding affinities for different muscarinic receptor subtypes and to establish detailed, standardized protocols for its preclinical and clinical evaluation. This information will be crucial for optimizing its therapeutic use and for the development of novel, more selective prokinetic and secretagogue agents.

References

- 1. Effect of a new cholinergic agonist, this compound napadisilate, on exocrine and endocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Synthesis of Aclatonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aclatonium, a cholinergic agent, and its napadisilate salt have been utilized in therapeutic applications for their effects on smooth muscle. This technical guide provides a detailed overview of the molecular structure of the this compound cation and the synthesis pathway of this compound Napadisilate. The information is compiled to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines the chemical properties, provides a plausible synthesis route based on available chemical literature, and includes visualizations to facilitate a deeper understanding of the molecular architecture and reaction sequence.

Molecular Structure of this compound

This compound is a quaternary ammonium cation. Its structure is characterized by a choline core that is esterified with an acetyllactic acid moiety.

Chemical Name: 2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium[1] Molecular Formula: C₁₀H₂₀NO₄⁺[1]

The cation is typically paired with a counter-ion, in its common pharmaceutical form, it is this compound Napadisilate.

This compound Napadisilate

This compound Napadisilate is the salt form of the this compound cation with naphthalene-1,5-disulfonate as the counter-ion.[2]

Chemical Name: bis(2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium);naphthalene-1,5-disulfonate[2] Molecular Formula: C₃₀H₄₆N₂O₁₄S₂[2][3] CAS Registry Number: 55077-30-0[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its napadisilate salt is presented in Table 1.

| Property | This compound Cation | This compound Napadisilate | Reference |

| Molecular Weight | 218.27 g/mol | 722.8 g/mol | [1][2] |

| Monoisotopic Mass | 218.13923312 Da | 722.23904649 Da | [1][2] |

| Appearance | - | White crystalline powder | |

| Melting Point | - | 189-191 °C | [4] |

Synthesis Pathway of this compound Napadisilate

The synthesis of this compound Napadisilate involves a multi-step process. While the full, detailed experimental protocols from the primary literature (US Patent 3,903,137 and Yakugaku Zasshi 99, 1245 (1979)) were not accessible for this review, a plausible synthetic route can be constructed based on established principles of organic chemistry for the formation of choline esters.

The synthesis logically proceeds through two main stages:

-

Formation of the this compound cation: This involves the esterification of choline with a protected lactic acid derivative, followed by acetylation.

-

Salt formation: The this compound cation is then combined with naphthalene-1,5-disulfonic acid to form the final napadisilate salt.

Plausible Synthesis of the this compound Cation

A likely synthetic approach for the this compound cation is outlined below. This pathway is a representation of a feasible chemical transformation and should be adapted and optimized based on laboratory experimentation.

Step 1: Protection of Lactic Acid Lactic acid is first protected to prevent self-reaction and to control the regioselectivity of the subsequent esterification. A common protecting group for the hydroxyl function is a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group.

-

Reactants: Lactic acid, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole

-

Solvent: Dichloromethane (DCM)

-

Reaction: The hydroxyl group of lactic acid reacts with TBDMSCl in the presence of imidazole as a catalyst to form the TBDMS-protected lactic acid.

Step 2: Esterification with Choline The protected lactic acid is then coupled with a choline salt (e.g., choline chloride) to form the ester linkage. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

-

Reactants: TBDMS-protected lactic acid, Choline chloride, DCC, DMAP

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Reaction: The carboxylic acid of the protected lactic acid is activated by DCC, and DMAP facilitates the nucleophilic attack by the hydroxyl group of choline, forming the protected choline ester.

Step 3: Deprotection of the Hydroxyl Group The TBDMS protecting group is removed to reveal the free hydroxyl group on the lactate moiety.

-

Reagents: Tetrabutylammonium fluoride (TBAF)

-

Solvent: Tetrahydrofuran (THF)

-

Reaction: TBAF selectively cleaves the silicon-oxygen bond, leaving the ester and quaternary ammonium groups intact.

Step 4: Acetylation The final step in the formation of the this compound cation is the acetylation of the newly deprotected hydroxyl group.

-

Reactants: The deprotected choline lactate ester, Acetic anhydride, Pyridine

-

Reaction: Acetic anhydride, in the presence of a base like pyridine, reacts with the hydroxyl group to form the final acetylated product, the this compound cation.

Formation of this compound Napadisilate

The synthesized this compound cation (likely as a halide salt from the starting choline) is then converted to the napadisilate salt.

-

Reactants: this compound salt (e.g., this compound chloride/bromide), Naphthalene-1,5-disulfonic acid disodium salt

-

Solvent: A suitable solvent system, likely involving water and an organic solvent to facilitate ion exchange and precipitation.

-

Reaction: A salt metathesis reaction is performed where the less soluble this compound Napadisilate precipitates out of the solution upon mixing the aqueous solutions of the reactants. The precipitate can then be collected by filtration and purified by recrystallization.

Visualizations

Molecular Structure of this compound Cation

Caption: Molecular structure of the this compound cation.

Proposed Synthesis Pathway of this compound Napadisilate

Caption: Proposed synthesis pathway for this compound Napadisilate.

Experimental Protocols

As the primary literature could not be accessed, detailed, validated experimental protocols are not available. The following are generalized procedures based on the proposed synthesis pathway. These should be considered as a starting point for methods development.

General Procedure for the Synthesis of the this compound Cation

-

Protection of Lactic Acid: To a solution of lactic acid in anhydrous DCM, add imidazole (1.1 equivalents) and cool to 0 °C. Add TBDMSCl (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the protected lactic acid.

-

Esterification: To a solution of the protected lactic acid in anhydrous DMF, add choline chloride (1.0 equivalent), DCC (1.2 equivalents), and DMAP (0.1 equivalents). Stir the mixture at room temperature for 24 hours. Monitor by TLC. After the reaction is complete, filter off the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to give the crude protected ester, which may be purified by column chromatography.

-

Deprotection: Dissolve the protected ester in THF and add TBAF (1.1 equivalents) at 0 °C. Stir at room temperature for 2-4 hours. Monitor by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.

-

Acetylation: Dissolve the deprotected ester in pyridine and cool to 0 °C. Add acetic anhydride (1.5 equivalents) dropwise. Stir the reaction at room temperature for 6-8 hours. Monitor by TLC. Upon completion, pour the reaction mixture into ice-water and extract with an appropriate solvent. Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine. Dry and concentrate to yield the this compound cation as a salt with the counter-ion from the starting choline.

General Procedure for Salt Formation

-

Dissolve the crude this compound salt in a minimal amount of water.

-

In a separate flask, dissolve an equimolar amount of naphthalene-1,5-disulfonic acid disodium salt in water.

-

Slowly add the naphthalene-1,5-disulfonate solution to the this compound solution with stirring.

-

A precipitate of this compound Napadisilate should form. Continue stirring for a few hours to ensure complete precipitation.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound Napadisilate.

-

Dry the final product under vacuum.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and a plausible synthesis pathway for this compound Napadisilate. The provided information, including the structural diagrams and generalized experimental procedures, serves as a valuable resource for chemists and pharmaceutical scientists. For the practical execution of this synthesis, it is imperative to consult the original patent and journal literature for precise experimental details and to perform appropriate optimization and characterization at each step.

References

Aclatonium: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of a Novel Muscarinic Antagonist

Disclaimer: There is no known drug or compound by the name "Aclatonium." Based on the provided context and common pharmaceutical nomenclature, this document will detail the pharmacokinetics and pharmacodynamics of Aclidinium , a long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD). It is presumed that "this compound" was a typographical error.

Introduction

Aclidinium bromide is an inhaled LAMA developed for the maintenance treatment of bronchospasm associated with COPD, including chronic bronchitis and emphysema.[1][2][3] As a competitive and reversible antagonist of muscarinic acetylcholine receptors, its primary therapeutic effect is bronchodilation.[4][5][6] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of aclidinium, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

Aclidinium is administered via a multidose dry powder inhaler.[1][3] Its pharmacokinetic profile is characterized by rapid absorption and extensive, rapid hydrolysis in plasma, leading to low systemic exposure and a favorable safety profile.[1][7][8]

Absorption

Following inhalation, aclidinium is rapidly absorbed from the lungs.[4] Approximately 30% of the inhaled dose is deposited in the lungs.[1] Maximum plasma concentrations (Cmax) are typically reached within 5 to 15 minutes post-inhalation in both healthy individuals and patients with COPD.[1][9] Systemic bioavailability is low, estimated to be less than 5%.[4]

Distribution

Aclidinium exhibits a large apparent volume of distribution of approximately 300 L following intravenous administration, indicating extensive tissue distribution.[4][10] The plasma protein binding of its two major metabolites, a carboxylic acid derivative and an alcohol derivative, are 87% and 15% respectively.[1]

Metabolism

The primary metabolic pathway for aclidinium is hydrolysis of its ester moiety, which occurs both chemically (non-enzymatically) and enzymatically.[6][11][12] Butyrylcholinesterase is the main enzyme responsible for the enzymatic hydrolysis.[10][13] This rapid and extensive hydrolysis results in the formation of two pharmacologically inactive metabolites: an alcohol metabolite (LAS34823) and a carboxylic acid metabolite (LAS34850).[7][10][12][14] Less than 5% of the inhaled dose is found as unchanged aclidinium in the plasma.[1] Biotransformation via cytochrome P450 (CYP450) enzymes, specifically CYP3A4 and CYP2D6, plays a minor role in the overall clearance of aclidinium.[10][11]

Excretion

Aclidinium and its metabolites are excreted in both urine and feces.[1][4] Approximately 65% of the administered dose is recovered in the urine and 33% in the feces.[1] The elimination half-life of aclidinium is approximately 2 to 3 hours.[1] Urinary excretion of unchanged aclidinium is very low, accounting for about 0.1% of the inhaled dose, indicating that renal clearance is a minor pathway for the parent drug.[1][15]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of aclidinium bromide from various studies.

Table 1: Pharmacokinetic Parameters of Aclidinium in Healthy Volunteers and COPD Patients

| Parameter | Healthy Volunteers | COPD Patients | Reference(s) |

| Tmax (median) | 5 minutes | 10-15 minutes | [1] |

| Systemic Bioavailability | <5% | <5% | [4] |

| Elimination Half-life (t½) | 2-3 hours | 2-3 hours | [1] |

| Volume of Distribution (Vd) | ~300 L (IV) | Not Reported | [4][10] |

| Renal Excretion (unchanged) | ~0.1% of inhaled dose | Not Reported | [1][15] |

Table 2: Pharmacokinetic Parameters of Aclidinium and its Metabolites in Healthy Chinese Participants (400 µg dose)

| Parameter | Aclidinium | LAS34823 (Alcohol Metabolite) | LAS34850 (Acid Metabolite) | Reference(s) |

| Tmax (median, hours) | 0.08 | 0.08 | 2.50 - 3.00 | [16][17][18] |

| Geometric Mean Half-life (single dose, hours) | 13.5 | Not Reported | Not Reported | [16][18] |

| Geometric Mean Half-life (multiple doses, hours) | 21.4 | Not Reported | Not Reported | [16][18] |

| AUCτ Metabolite to Parent Ratio (Day 1) | - | 2.6 | 136.0 | [16][18] |

| AUCτ Metabolite to Parent Ratio (Day 9) | - | 2.9 | 94.8 | [16][18] |

Pharmacodynamics

Mechanism of Action

Aclidinium is a long-acting, competitive, and reversible antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2][6][19] Its therapeutic effect in COPD is primarily mediated through the inhibition of M3 receptors located on airway smooth muscle.[2][5][6] Blockade of these receptors prevents acetylcholine-induced bronchoconstriction, leading to smooth muscle relaxation and bronchodilation.[2][5] Aclidinium exhibits a longer dissociation half-life from the M3 receptor compared to the M2 receptor, which contributes to its prolonged bronchodilatory effect and may minimize potential cardiac side effects associated with M2 receptor antagonism.[1][5]

Dose-Response Relationship

Clinical trials have demonstrated that aclidinium produces dose-dependent improvements in lung function, as measured by the forced expiratory volume in one second (FEV1).[20][21] The recommended and most effective dose for the maintenance treatment of COPD is 400 µg administered twice daily.[19][20][21]

Experimental Protocols

Phase I, Single-Dose Pharmacokinetic Study in Healthy Volunteers

-

Objective: To determine the maximum tolerated dose, safety, and pharmacokinetics of single ascending doses of aclidinium bromide.[9]

-

Design: A randomized, single-blind, placebo-controlled study.[9]

-

Participants: 16 healthy male subjects.[9]

-

Intervention: Participants received five single ascending doses of inhaled aclidinium (600 µg to 6,000 µg) or placebo, with a 7-day washout period between doses.[9]

-

Pharmacokinetic Sampling: Blood samples were collected at pre-dose and at various time points post-dose to determine the plasma concentrations of aclidinium and its metabolites.[9]

-

Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life were calculated.[9]

Phase III, Efficacy and Safety Study in COPD Patients (ACCORD COPD II)

-

Objective: To evaluate the efficacy and tolerability of aclidinium bromide in patients with moderate-to-severe COPD.[21]

-

Design: A 12-week, double-blind, randomized, placebo-controlled study.[21]

-

Participants: 544 patients with a diagnosis of moderate-to-severe COPD.[21]

-

Intervention: Patients were randomized to receive twice-daily inhaled aclidinium (200 µg or 400 µg) or placebo.[21]

-

Efficacy Endpoints: The primary endpoint was the change from baseline in morning trough FEV1 at week 12. Secondary endpoints included other lung function parameters, health status (St. George's Respiratory Questionnaire), and dyspnea (Transition Dyspnea Index).[21]

-

Safety Assessment: Adverse events, vital signs, and other safety parameters were monitored throughout the study.[21]

Conclusion

Aclidinium bromide is a long-acting muscarinic antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its rapid absorption from the lungs followed by extensive and rapid hydrolysis to inactive metabolites results in low systemic exposure, contributing to its favorable safety and tolerability. The primary mechanism of action, antagonism of M3 muscarinic receptors in the airways, leads to sustained bronchodilation and provides clinical benefits for patients with COPD. The data summarized in this guide underscore the key attributes of aclidinium as a therapeutic option in the management of chronic obstructive pulmonary disease.

References

- 1. Aclidinium bromide - Wikipedia [en.wikipedia.org]

- 2. Aclidinium Bromide Inhalation Powder (Tudorza): A Long-Acting Anticholinergic for the Management Of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. What is the mechanism of Aclidinium Bromide? [synapse.patsnap.com]

- 6. Aclidinium | C26H30NO4S2+ | CID 11434515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery and development of aclidinium bromide for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Safety and pharmacokinetics of single doses of aclidinium bromide, a novel long-acting, inhaled antimuscarinic, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. In vitro liver metabolism of aclidinium bromide in preclinical animal species and humans: identification of the human enzymes involved in its oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aclidinium bromide, a new, long-acting, inhaled muscarinic antagonist: in vitro plasma inactivation and pharmacological activity of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dovepress.com [dovepress.com]

- 15. Pharmacokinetics and safety of aclidinium bromide, a muscarinic antagonist, in adults with normal or impaired renal function: A phase I, open-label, single-dose clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. dovepress.com [dovepress.com]

- 18. The Pharmacokinetics, Safety and Tolerability of Aclidinium Bromide 400 μg Administered by Inhalation as Single and Multiple (Twice Daily) Doses in Healthy Chinese Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. INTRODUCTION - Aclidinium Bromide (Tudorza Genuair) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. clinicaltrials.eu [clinicaltrials.eu]

- 21. ACCORD COPD II: a randomized clinical trial to evaluate the 12-week efficacy and safety of twice-daily aclidinium bromide in chronic obstructive pulmonary disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Aclatonium Napadisilate for Motor Neuron Disease Research: A Technical Guide and Investigational Framework

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Motor Neuron Disease (MND), a group of progressive neurological disorders that destroy motor neurons, remains a significant therapeutic challenge. A growing body of evidence points to cholinergic dysfunction as a key contributor to the pathophysiology of MND, including Amyotrophic Lateral Sclerosis (ALS). Aclatonium Napadisilate (Acl-Nap), a known muscarinic acetylcholine receptor (mAChR) agonist, presents a compelling, albeit underexplored, candidate for investigation in this context. This document provides a technical guide for researchers on the potential application of this compound Napadisilate in MND research. While direct preclinical or clinical studies of Acl-Nap in MND are not yet available in published literature, this guide outlines a robust investigational framework based on its established cholinergic properties and the known cholinergic deficits in MND. We present detailed hypothetical experimental protocols, data presentation structures, and visualizations to guide future research in this promising area.

This compound Napadisilate: A Profile

This compound Napadisilate is a synthetic cholinergic agonist that is structurally related to acetylcholine.[1] It primarily functions as a muscarinic acetylcholine receptor (mAChR) agonist.[2] Its current approved indications are for gastrointestinal motility disorders.[2]

Chemical and Physical Properties

| Property | Value |

| CAS Number | 55077-30-0 |

| Molecular Formula | C30H46N2O14S2 |

| Molecular Weight | 722.82 g/mol |

| Therapeutic Class | Cholinergic Agonist |

| Mechanism of Action | Muscarinic Acetylcholine Receptor (mAChR) Agonist |

The Rationale for Investigating this compound Napadisilate in Motor Neuron Disease

The rationale for exploring Acl-Nap in MND is rooted in the well-documented cholinergic system dysfunction in these diseases. In ALS, there is evidence of reduced cholinergic activity in spinal motor neurons, which may precede motor neuron death.[3] This cholinergic deficit is thought to contribute to the progressive muscle weakness and atrophy characteristic of the disease.

As a muscarinic acetylcholine receptor agonist, this compound Napadisilate has the potential to directly address this cholinergic hypofunction. By stimulating mAChRs on motor neurons and surrounding cells, Acl-Nap could potentially enhance cholinergic signaling, thereby promoting motor neuron survival and function.

Proposed Signaling Pathway for Neuroprotection

The proposed neuroprotective mechanism of this compound Napadisilate in motor neurons involves the activation of pro-survival signaling cascades downstream of muscarinic acetylcholine receptors. Activation of these receptors is hypothesized to trigger intracellular pathways that enhance cellular resilience and mitigate degenerative processes.

Figure 1: Proposed neuroprotective signaling pathway of this compound Napadisilate.

Proposed Experimental Protocols for Preclinical Investigation

The following sections detail a series of proposed in vitro and in vivo experiments to rigorously evaluate the therapeutic potential of this compound Napadisilate for motor neuron disease.

In Vitro Assessment of Neuroprotective Effects

Objective: To determine if this compound Napadisilate can protect motor neurons from excitotoxicity and promote their survival in a controlled in vitro environment.

Experimental Model: Primary motor neuron cultures derived from embryonic rodent spinal cords or motor neurons differentiated from induced pluripotent stem cells (iPSCs) from ALS patients.

Methodology:

-

Cell Culture: Isolate and culture motor neurons according to established protocols.

-

Treatment Groups:

-

Control (vehicle)

-

Excitotoxic insult (e.g., glutamate or an AMPA receptor agonist)

-

This compound Napadisilate (various concentrations) + Excitotoxic insult

-

This compound Napadisilate alone (various concentrations)

-

-

Incubation: Treat cells for a predetermined period (e.g., 24-48 hours).

-

Assessment of Motor Neuron Survival:

-

Immunocytochemistry: Stain for motor neuron-specific markers (e.g., ChAT, Islet-1) and a viability marker (e.g., Calcein-AM) or a cell death marker (e.g., Propidium Iodide, TUNEL assay).

-

Image Analysis: Quantify the number of surviving motor neurons in each treatment group.

-

-

Assessment of Neurite Outgrowth:

-

Immunocytochemistry: Stain for neuronal markers (e.g., β-III tubulin).

-

Image Analysis: Measure the length and branching of neurites.

-

Figure 2: Experimental workflow for in vitro assessment of this compound Napadisilate.

In Vivo Efficacy Studies in an Animal Model of ALS

Objective: To evaluate the effect of this compound Napadisilate on disease progression, motor function, and survival in a transgenic mouse model of ALS.

Experimental Model: SOD1-G93A transgenic mice, a widely used model that recapitulates key features of ALS.

Methodology:

-

Animal Groups:

-

SOD1-G93A mice treated with vehicle

-

SOD1-G93A mice treated with this compound Napadisilate (multiple dose levels)

-

Wild-type littermates treated with vehicle

-

-

Drug Administration: Begin treatment at a presymptomatic or early symptomatic stage and continue until the experimental endpoint. Administration can be via oral gavage, intraperitoneal injection, or osmotic mini-pumps.

-

Monitoring Disease Progression:

-

Body Weight: Record weekly.

-

Motor Function: Conduct weekly behavioral tests such as rotarod performance, grip strength, and gait analysis.

-

Disease Onset and Survival: Record the age of symptom onset and the humane endpoint.

-

-

Post-mortem Analysis:

-

Histology: Collect spinal cord and muscle tissue for histological analysis.

-

Immunohistochemistry: Stain spinal cord sections for motor neuron markers (e.g., Nissl, ChAT) to quantify motor neuron loss.

-

Neuromuscular Junction (NMJ) Integrity: Stain muscle tissue with α-bungarotoxin (to label acetylcholine receptors) and antibodies against neurofilament and synaptophysin to assess NMJ morphology and denervation.

-

Figure 3: Experimental workflow for in vivo efficacy studies of this compound Napadisilate.

Hypothetical Data Presentation

The following tables illustrate how quantitative data from the proposed experiments could be structured for clear comparison.

Table 1: Hypothetical In Vitro Motor Neuron Survival Data

| Treatment Group | Concentration | % Motor Neuron Survival (Mean ± SEM) |

| Vehicle Control | - | 100 ± 5.2 |

| Excitotoxin Alone | 50 µM | 45 ± 3.8 |

| Acl-Nap + Excitotoxin | 1 µM | 62 ± 4.1 |

| Acl-Nap + Excitotoxin | 10 µM | 78 ± 5.5 |

| Acl-Nap + Excitotoxin | 100 µM | 85 ± 4.9 |

| Acl-Nap Alone | 100 µM | 98 ± 5.0 |

Table 2: Hypothetical In Vivo Efficacy Data in SOD1-G93A Mice

| Treatment Group | Dose (mg/kg/day) | Median Survival (Days) | Age of Onset (Days) | % Motor Neuron Loss at Endpoint (Mean ± SEM) |

| Vehicle | - | 130 | 95 | 65 ± 4.3 |

| Acl-Nap | 10 | 142 | 102 | 52 ± 3.9 |

| Acl-Nap | 30 | 155 | 108 | 40 ± 3.5 |

| Wild-Type + Vehicle | - | >200 | N/A | 5 ± 1.2 |

Conclusion and Future Directions

While direct evidence for the use of this compound Napadisilate in motor neuron disease is currently lacking, its established role as a muscarinic acetylcholine receptor agonist provides a strong rationale for its investigation. The experimental framework outlined in this technical guide offers a comprehensive approach to evaluating its potential neuroprotective and disease-modifying effects. Positive outcomes from these preclinical studies would provide the necessary foundation for advancing this compound Napadisilate into clinical trials for MND, offering a potential new therapeutic avenue for this devastating group of diseases. Future research should also focus on elucidating the specific muscarinic receptor subtypes involved in any observed neuroprotective effects to enable the development of more targeted cholinergic therapies.

References

- 1. Cholinergic modulation of motor neurons through the C-boutons are necessary for the locomotor compensation for severe motor neuron loss during amyotrophic lateral sclerosis disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Napadisilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Cholinergic modulation of motor neurons through the C-boutons are necessary for the locomotor compensation for severe motor neuron loss during amyotrophic lateral sclerosis disease progression | Semantic Scholar [semanticscholar.org]

Initial Clinical Trial Results for Aclatonium Napadisilate: A Technical Guide

Disclaimer: Publicly available information regarding the initial clinical trial results for Aclatonium Napadisilate (TM-723) is limited. This document summarizes the accessible data and provides a comprehensive overview of the drug's mechanism of action and relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound Napadisilate

This compound Napadisilate is a cholinergic agonist that is structurally related to acetylcholine.[1] It functions as a parasympathomimetic agent, specifically targeting muscarinic acetylcholine receptors (mAChRs).[2] Developed for the treatment of gastrointestinal motility disorders, its primary therapeutic application is in conditions characterized by reduced gut peristalsis, such as postoperative ileus and gastroparesis.[2][3]

Mechanism of Action and Signaling Pathway

This compound Napadisilate exerts its prokinetic effects by acting as an agonist at muscarinic acetylcholine receptors, which are abundant on gastrointestinal smooth muscle cells.[4][5] The predominant subtypes in this tissue are the M2 and M3 receptors.[1] The binding of this compound Napadisilate to the M3 receptor, a Gq/11 protein-coupled receptor, initiates a downstream signaling cascade.[6]

This activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8] The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction and enhanced gastrointestinal motility.[9][10]

Initial Clinical Trial Data

Detailed quantitative data from the initial Phase I and Phase II clinical trials of this compound Napadisilate are not widely available in the public domain. However, a controlled clinical trial from 1985 provides some insight into its efficacy in a postoperative setting.

Table 1: Summary of an Initial Clinical Trial of this compound Napadisilate (TM-723)

| Parameter | Description |

|---|---|

| Study Title | Analysis of intestinal motility by enteric sound recording system--clinical evaluation of this compound napadisilate and prostaglandine F2 alpha on intestinal movement |

| Year of Publication | 1985 |

| Patient Population | Patients with postoperative enteroplegia (ileus) following laparotomy. |

| Intervention | This compound Napadisilate (TM-723) at a dose of 50 mg, dissolved in 5 ml of physiological saline, administered via an intestinal fistula. |

| Comparator(s) | Prostaglandin F2 alpha and Placebo. |

| Primary Outcome Measure | Intestinal motility assessed by an enteric sound recording system (phonointestinography). |

| Secondary Outcome | Time required for breaking wind after the operation. |

| Efficacy Results | - this compound Napadisilate increased intestinal motility in patients with reduced motility during the postoperative enteroplegia phase. - The efficacy was higher in patients with lower baseline motility. - It tended to depress intestinal motility when it was already increased. - No significant difference was observed among the this compound Napadisilate, Prostaglandin F2 alpha, and placebo groups for the time required for breaking wind post-operation. |

| Safety Data | Not detailed in the available abstract. |

Source: Nihon Heikatsukin Gakkai Zasshi. 1985 Oct;21(5):419-25.

Experimental Protocols

Based on the available abstract, the experimental protocol for the key experiment was as follows:

-

Objective: To evaluate the effect of this compound Napadisilate on intestinal motility in patients with postoperative enteroplegia.

-

Study Design: A controlled clinical trial.

-

Participants: Patients who had undergone laparotomy and were experiencing postoperative enteroplegia.

-

Intervention Arms:

-

This compound Napadisilate (TM-723): 50 mg dissolved in 5 ml of physiological saline, administered through an intestinal fistula.

-

Prostaglandin F2 alpha: 2 mg administered as an intravenous drip infusion in 500 ml of 5% glucose solution.

-

Placebo: The composition of the placebo was not specified in the abstract.

-

-

Method of Assessment:

-

Intestinal motility was measured using an enteric sound recording system (phonointestinography) at McBurney's point.

-

Clinical outcome was also assessed by recording the time to the first passage of flatus post-operation.

-

-

Data Analysis: The study compared the effects on intestinal motility and the time required for breaking wind between the three groups.

To provide a contemporary context, the following is a representative protocol for an initial clinical trial of a novel prokinetic agent.

-

Title: A Phase I/II, Randomized, Double-Blind, Placebo-Controlled, Ascending Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of [Prokinetic Agent X] in Healthy Volunteers and Patients with Gastroparesis.

-

Phase I (Healthy Volunteers):

-

Objectives: To assess the safety and tolerability of single ascending doses (SAD) and multiple ascending doses (MAD) of Prokinetic Agent X. To determine the pharmacokinetic (PK) profile.

-

Design: SAD and MAD cohorts. Within each cohort, participants are randomized to receive Prokinetic Agent X or a placebo.

-

Population: Healthy adult males and females.

-

Intervention:

-

SAD: Single oral doses (e.g., 10 mg, 30 mg, 100 mg, 300 mg).

-

MAD: Multiple oral doses over 7-14 days (e.g., 50 mg QD, 150 mg QD).

-

-

Assessments:

-

Safety: Continuous monitoring of vital signs, ECGs, physical examinations, and adverse event reporting. Clinical laboratory tests (hematology, chemistry, urinalysis).

-

Pharmacokinetics: Serial blood sampling at predefined time points to measure plasma concentrations of the drug and its metabolites (Cmax, Tmax, AUC, t1/2).

-

Pharmacodynamics (Optional): Gastric emptying scintigraphy or wireless motility capsule to assess effects on gastric emptying time.

-

-

-

Phase IIa (Patients with Gastroparesis):

-

Objective: To evaluate the preliminary efficacy, safety, and dose-response of Prokinetic Agent X in patients with diabetic or idiopathic gastroparesis.

-

Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Population: Patients with a confirmed diagnosis of gastroparesis and delayed gastric emptying.

-

Intervention: Multiple doses of Prokinetic Agent X (e.g., two selected doses from Phase I) or placebo administered daily for 4-12 weeks.

-

Assessments:

-

Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) total score.

-

Secondary Efficacy Endpoints: Change in gastric emptying time, patient-reported outcomes on symptoms like nausea, vomiting, bloating, and early satiety.

-

Safety and PK: As in Phase I.

-

-

Conclusion

The available data, though limited, suggests that this compound Napadisilate is effective in increasing intestinal motility in patients with postoperative hypomotility. Its mechanism as a muscarinic acetylcholine receptor agonist provides a clear rationale for its prokinetic effects. For a comprehensive understanding of its clinical profile, particularly regarding optimal dosing, long-term efficacy, and a complete safety profile, more detailed results from well-controlled, contemporary clinical trials would be necessary. The provided protocols and diagrams offer a framework for understanding the evaluation and mechanism of this and similar prokinetic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Action of a new cholinergic agonist, this compound napadisilate, on isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 8. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Unraveling Smooth Muscle Contraction: The TRP Link - PMC [pmc.ncbi.nlm.nih.gov]

Aclatonium Napadisilate: A Technical Guide to its Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aclatonium Napadisilate, a parasympathomimetic agent, was developed as a prokinetic drug for the treatment of gastrointestinal motility disorders. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound Napadisilate. The document details its origins from a natural product lead, its mechanism of action as a muscarinic acetylcholine receptor agonist, and summarizes the available preclinical and clinical findings. While the discontinuation of the drug has limited the availability of extensive recent data, this guide synthesizes the known information to provide a valuable resource for researchers in gastroenterology and pharmacology.

Discovery and Development History

The development of this compound Napadisilate can be traced back to research on natural products with prokinetic properties.

1.1. From Natural Product to a Synthetic Derivative

In 1969, Professor Kouji Miura and his team at Kanazawa University, Japan, isolated a compound named "Kassein R" from the Pueraria root (Kudzu).[1] This compound demonstrated promising effects on promoting gastrointestinal motility. Inspired by the pharmacological activity of Kassein R, researchers at Toyama Chemical Co., Ltd. (later Fujifilm Toyama Chemical Co., Ltd.) embarked on a drug discovery program to develop a synthetic compound with improved efficacy and safety.[2] This effort led to the synthesis of this compound Napadisilate, a quaternary ammonium compound.

1.2. Regulatory Approval and Market Discontinuation

This compound Napadisilate, under the brand name Abovis®, was approved in Japan in June 1981 for the treatment of gastrointestinal motility disorders, including chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal complaints.[2][3] The drug was marketed for many years; however, it was eventually discontinued.[2] The mild efficacy compared to newer agents and a shift in the therapeutic landscape for gastrointestinal motility disorders likely contributed to its discontinuation.[2]

Chemical Synthesis

A generalized synthetic workflow for a quaternary ammonium compound like this compound would likely involve:

-

Synthesis of the core scaffold: This would involve the formation of the lactone ring with the appropriate stereochemistry.

-

Esterification: Introduction of the acetyl group.

-

Quaternization: Reaction of a tertiary amine with an appropriate alkyl halide to form the quaternary ammonium cation.

-

Salt formation: Introduction of the napadisilate counter-ion.

Mechanism of Action

This compound Napadisilate is a direct-acting parasympathomimetic agent with a specific affinity for muscarinic acetylcholine receptors (mAChRs) in the gastrointestinal tract.[4][5]

3.1. Muscarinic Acetylcholine Receptor Agonism

The smooth muscle cells of the gastrointestinal tract are innervated by the parasympathetic nervous system, which releases acetylcholine (ACh) to stimulate muscle contraction and increase motility. ACh exerts its effects by binding to mAChRs on the surface of these muscle cells. This compound Napadisilate mimics the action of ACh by directly binding to and activating these mAChRs, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction.[4] This action is competitively inhibited by atropine, a classic muscarinic antagonist.[6]

3.2. Signaling Pathway

The activation of mAChRs (primarily M2 and M3 subtypes in the gut) by this compound Napadisilate initiates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.

Preclinical Pharmacology

Preclinical studies demonstrated the prokinetic effects of this compound Napadisilate on the gastrointestinal tract.

4.1. In Vitro Studies

-

Isolated Guinea Pig Ileum: In isolated guinea pig ileum preparations, this compound Napadisilate induced dose-dependent contractions. This effect was shown to be similar to that of acetylcholine and was competitively antagonized by atropine, confirming its action on muscarinic receptors.[6]

4.2. In Vivo Studies

-

Gastric Emptying: In studies on patients with chronic atrophic gastritis and delayed gastric emptying, oral administration of this compound Napadisilate (at doses of 12.5 mg and higher, with a marked effect at 50 mg) significantly promoted gastric emptying.[3]

-

Biliary Tract Effects: In healthy individuals, duodenal administration of 50 mg and 100 mg of this compound Napadisilate increased motility of the terminal biliary tract within 6 minutes, promoting the release of bile into the duodenum.[3]

-

Effect on Gastric Secretion: this compound Napadisilate was found to have no significant effect on basal or stimulated gastric acid and pepsin secretion at a dose of 100 mg orally.[3]

Clinical Development

The clinical development of this compound Napadisilate focused on its efficacy and safety in patients with various gastrointestinal motility disorders.

5.1. Clinical Efficacy

Clinical trials were conducted in Japan from 1976 to 1978, involving 787 patients with chronic gastritis, biliary dyskinesia, and postoperative gastrointestinal symptoms.[2] These studies demonstrated that this compound Napadisilate was effective in improving symptoms such as nausea, vomiting, loss of appetite, and abdominal bloating.[3] A double-blind, comparative study against metoclopramide in patients with postoperative gastrointestinal complaints found this compound Napadisilate to be significantly superior.[2]

5.2. Safety and Tolerability

In the pre-approval clinical trials with 787 patients, adverse drug reactions were reported in 20 patients (2.54%).[3] A post-marketing surveillance study conducted over 6 years (1981-1987) in 11,563 patients reported adverse reactions in 82 patients (0.71%).[3] The most common side effects were gastrointestinal in nature.

| Adverse Reaction | Incidence in Post-Marketing Surveillance (n=11,563) |

| Diarrhea | 0.13% (16 cases) |

| Nausea | 0.13% (16 cases) |

| Abdominal Pain | 0.12% (15 cases) |

Data sourced from the Japanese package insert.[3]

5.3. Pharmacokinetics in Humans

Following oral administration, the active basic component of this compound Napadisilate is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations estimated to occur between 2 to 4 hours. The napadisilate salt component is poorly absorbed and is primarily excreted in the feces.[3]

Experimental Protocols

Detailed experimental protocols from the original studies are not available. However, based on standard pharmacological practices, the following outlines the likely methodologies used.

6.1. In Vitro Gastrointestinal Motility Assay (Organ Bath)

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Contraction Measurement: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

-

Drug Administration: After a stabilization period, cumulative concentrations of this compound Napadisilate are added to the bath to establish a dose-response curve.

-

Antagonism Studies: To confirm the mechanism of action, the experiment is repeated in the presence of a muscarinic antagonist like atropine.

6.2. Clinical Trial Design for Prokinetic Agents

A typical clinical trial to evaluate a prokinetic agent like this compound Napadisilate would likely follow a randomized, double-blind, placebo-controlled design.

-

Patient Population: Patients with a confirmed diagnosis of a gastrointestinal motility disorder (e.g., functional dyspepsia, gastroparesis) based on established diagnostic criteria.

-

Intervention: Patients are randomized to receive either this compound Napadisilate (e.g., 50 mg three times daily) or a matching placebo for a defined treatment period (e.g., 4-8 weeks).

-

Primary Efficacy Endpoint: The primary outcome would typically be the change from baseline in a validated symptom severity score, such as the Gastrointestinal Symptom Rating Scale (GSRS).

-

Secondary Endpoints: These could include objective measures of gastrointestinal motility (e.g., gastric emptying scintigraphy), patient-reported outcomes on quality of life, and safety assessments.

-

Statistical Analysis: The primary analysis would compare the change in the primary endpoint between the this compound Napadisilate and placebo groups using appropriate statistical tests (e.g., ANCOVA).

Conclusion

This compound Napadisilate represents an early effort in the development of prokinetic agents, originating from a natural product lead. Its mechanism as a direct-acting muscarinic acetylcholine receptor agonist provided a targeted approach to enhancing gastrointestinal motility. While it showed a favorable safety profile and demonstrated efficacy in certain patient populations, the evolution of the pharmaceutical landscape for gastrointestinal disorders has led to its discontinuation. This technical guide provides a historical and pharmacological overview based on the available data, serving as a reference for researchers interested in the development of prokinetic therapies. Further investigation into archived company documents or older Japanese scientific literature may be necessary to uncover more detailed quantitative data and experimental protocols.

References

- 1. image.packageinsert.jp [image.packageinsert.jp]

- 2. アボビスカプセル 販売中止と代替品(経過措置:2021年3月31日) | YG研究会 賢く生きる [ygken.com]

- 3. s3-ap-northeast-1.amazonaws.com [s3-ap-northeast-1.amazonaws.com]

- 4. ANgjE:A{rX [interq.or.jp]

- 5. japic.or.jp [japic.or.jp]

- 6. This compound Napadisilate | C30H46N2O14S2 | CID 6918580 - PubChem [pubchem.ncbi.nlm.nih.gov]

Aclatonium's Interaction with Muscarinic Acetylcholine Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Aclatonium Napadisilate

This compound napadisilate, also known as TM-723, is a synthetic choline ester that acts as a parasympathomimetic agent.[1] Its primary therapeutic application is in the management of conditions characterized by reduced gastrointestinal motility, such as postoperative ileus and atonic constipation.[1] By activating muscarinic acetylcholine receptors, this compound mimics the effect of the endogenous neurotransmitter acetylcholine, thereby stimulating smooth muscle contraction and enhancing gastrointestinal transit.[1]

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled. They are classified into five subtypes, M1 through M5, each with distinct tissue distributions and signaling mechanisms.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).

The effects of this compound on gastrointestinal motility are predominantly mediated by the M3 receptors located on smooth muscle cells, which upon stimulation, lead to contraction.

Quantitative Data on this compound-mAChR Interaction

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50) of this compound napadisilate at the five human muscarinic receptor subtypes. Such data is crucial for a complete understanding of its selectivity profile and pharmacological effects.

In the absence of specific data for this compound, the following tables are presented as templates that would be used to summarize such quantitative information.

Table 1: Binding Affinity of this compound Napadisilate for Human Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Ligand | Ki (nM) | Assay Conditions | Reference |

| M1 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |

| M2 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |

| M3 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |

| M4 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |

| M5 | This compound Napadisilate | Data not available | e.g., Radioligand binding assay with [3H]-NMS in CHO-K1 cells | N/A |

Table 2: Functional Activity of this compound Napadisilate at Human Muscarinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) | Emax (%) | Reference |

| M1 | e.g., Phosphoinositide turnover | Data not available | Data not available | N/A |

| M2 | e.g., Inhibition of cAMP accumulation | Data not available | Data not available | N/A |

| M3 | e.g., Calcium mobilization / Smooth muscle contraction | Data not available | Data not available | N/A |

| M4 | e.g., Inhibition of cAMP accumulation | Data not available | Data not available | N/A |

| M5 | e.g., Phosphoinositide turnover | Data not available | Data not available | N/A |

Signaling Pathways

The interaction of this compound with muscarinic receptors is expected to trigger the canonical signaling pathways associated with each subtype.

Caption: Gq-coupled signaling pathway for M1, M3, and M5 receptors.

Caption: Gi-coupled signaling pathway for M2 and M4 receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of ligands like this compound with muscarinic receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Cells (e.g., CHO-K1) stably expressing a single subtype of human muscarinic receptor are cultured.

-

Cells are harvested, washed, and then lysed in a hypotonic buffer.

-

The cell lysate is homogenized and then centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Varying concentrations of the unlabeled test compound (this compound napadisilate) are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

The reaction is incubated to equilibrium.

-

-

Separation and Quantification:

-

The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Smooth Muscle Contraction Assay

This protocol is designed to determine the functional potency (EC50) and efficacy (Emax) of a test compound in inducing smooth muscle contraction.

Caption: Workflow for a smooth muscle contraction assay.

Methodology:

-

Tissue Preparation:

-

A segment of smooth muscle tissue (e.g., from the guinea pig ileum) is carefully dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with carbogen (95% O2, 5% CO2).

-

The tissue strip is mounted in an organ bath, with one end fixed and the other attached to an isometric force transducer.

-

-

Contraction Measurement:

-

The tissue is allowed to equilibrate in the organ bath under a specific resting tension.

-

Once a stable baseline is achieved, the test compound (this compound napadisilate) is added to the bath in a cumulative manner, with increasing concentrations.

-

The isometric tension generated by the muscle strip in response to each concentration is recorded.

-

-

Data Analysis:

-

The contractile response at each concentration is expressed as a percentage of the maximum response obtained.

-

A concentration-response curve is constructed by plotting the percentage of the maximum response against the logarithm of the agonist concentration.

-

The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by fitting the data to a sigmoidal dose-response equation using non-linear regression analysis.

-

Conclusion

This compound napadisilate is a muscarinic acetylcholine receptor agonist that exerts its prokinetic effects on the gastrointestinal tract by stimulating these receptors, primarily the M3 subtype on smooth muscle cells. While the precise binding affinities and functional potencies of this compound at each of the five muscarinic receptor subtypes remain to be fully elucidated in publicly available literature, its clinical efficacy supports its role as a valuable therapeutic agent for gastrointestinal motility disorders. Further research to delineate its complete pharmacological profile would provide a more nuanced understanding of its mechanism of action and potential for subtype-selective therapeutic applications. The experimental protocols detailed in this guide provide a framework for conducting such essential preclinical evaluations.

References

The Role of Aclatonium in Modulating Ion Channel Activity: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this guide will outline the established pharmacology of Aclatonium as a muscarinic agonist and then extrapolate the potential mechanisms by which it may modulate ion channel activity based on the known signaling pathways of muscarinic receptors. It is crucial to underscore that the subsequent sections on ion channel modulation are based on general principles of mAChR function and are not derived from specific studies on this compound unless otherwise stated.

This compound: A Muscarinic Acetylcholine Receptor Agonist

This compound, also known as this compound Napadisilate, is a cholinergic agent that functions as a muscarinic acetylcholine receptor agonist. Muscarinic receptors are a class of G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine.

There are five subtypes of muscarinic receptors, M1 through M5, which are coupled to different G-protein signaling pathways:

-

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

-

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate the activity of certain ion channels.

This compound's therapeutic effects in the gastrointestinal tract are attributed to its ability to stimulate these receptors, leading to increased smooth muscle contraction and enhanced motility.

Postulated Mechanisms of Ion Channel Modulation by this compound

The activation of muscarinic receptors by an agonist like this compound initiates intracellular signaling cascades that can indirectly modulate the activity of various ion channels. This modulation is a key mechanism by which cholinergic signaling influences neuronal excitability and cellular function.

Modulation via Gq/11 Signaling Pathway (M1, M3, M5 Receptors)

Activation of Gq/11-coupled muscarinic receptors by this compound would lead to the activation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This elevation in intracellular Ca2+ can have numerous downstream effects on ion channels, including:

-

Activation of Calcium-Activated Potassium (KCa) Channels: Increased intracellular Ca2+ can open KCa channels, leading to potassium efflux and membrane hyperpolarization, which generally has an inhibitory effect on neuronal excitability.

-

Modulation of other Calcium-Sensitive Channels: Changes in intracellular Ca2+ can also influence the activity of other ion channels, such as certain voltage-gated calcium channels and transient receptor potential (TRP) channels.

-

-

DAG-mediated Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates PKC. PKC can then phosphorylate various target proteins, including ion channels, thereby altering their activity. For example, PKC phosphorylation has been shown to modulate the function of voltage-gated potassium channels and L-type calcium channels.

-

Depletion of PIP2: The hydrolysis of PIP2 by PLC can itself have a direct impact on ion channel activity. PIP2 is known to be a crucial regulator of several types of ion channels, including KCNQ (M-type) potassium channels and inwardly rectifying potassium (Kir) channels. Depletion of PIP2 upon muscarinic receptor activation leads to the closure of these channels, resulting in membrane depolarization and increased neuronal excitability.

Caption: Gq-coupled mAChR signaling pathway potentially activated by this compound.

Modulation via Gi/o Signaling Pathway (M2, M4 Receptors)

Activation of Gi/o-coupled muscarinic receptors by this compound would lead to the dissociation of the G-protein into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase by Gαi/o: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. cAMP is a second messenger that activates protein kinase A (PKA). Therefore, a reduction in cAMP levels would lead to decreased PKA activity. PKA is known to phosphorylate and modulate the activity of various ion channels, including certain types of voltage-gated calcium and potassium channels.

-

Direct Modulation of Ion Channels by Gβγ: The Gβγ subunit complex can directly interact with and modulate the activity of certain ion channels. A well-established example of this is the activation of G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels. Activation of GIRK channels by Gβγ leads to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability. This is a key mechanism for the inhibitory effects of acetylcholine in various brain regions. Gβγ subunits have also been shown to inhibit N-type and P/Q-type voltage-gated calcium channels, which would reduce neurotransmitter release at presynaptic terminals.

Caption: Gi/o-coupled mAChR signaling pathway potentially activated by this compound.

Quantitative Data and Experimental Protocols: A Critical Gap in Knowledge

As highlighted in the disclaimer, there is a notable absence of published studies that provide specific quantitative data on the effects of this compound on neuronal ion channels. To build a comprehensive understanding, future research would need to address the following, using established electrophysiological techniques:

Table 1: Hypothetical Quantitative Data for this compound's Effect on Neuronal Ion Channels

| Ion Channel Subtype | This compound Effect | EC50 / IC50 (µM) | Experimental Preparation |

| KCNQ2/3 (M-current) | Inhibition | Data not available | Cultured hippocampal neurons |

| Kir3 (GIRK) | Activation | Data not available | Acutely dissociated neurons |

| CaV2.2 (N-type) | Inhibition | Data not available | Transfected HEK293 cells |

| KCa2.x (SK) | Potentiation | Data not available | Brain slice recordings |

This table is for illustrative purposes only and does not contain actual experimental data.

Key Experimental Protocols Required

To generate the missing data, a series of well-defined experimental protocols would be necessary. The gold-standard technique for studying ion channel activity is patch-clamp electrophysiology .

Experimental Workflow for a Hypothetical Study:

Caption: A generalized workflow for investigating this compound's effects on ion channels.

A detailed protocol for a whole-cell patch-clamp recording to investigate the effect of this compound on M-type (KCNQ) potassium currents in a cultured neuronal cell line would typically include:

-

Cell Culture: Maintenance of a neuronal cell line (e.g., NG108-15 or PC12) known to express endogenous M1 muscarinic receptors and KCNQ channels.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 1.1 EGTA, 10 HEPES, 5 ATP-Mg, 0.5 GTP-Na; pH adjusted to 7.2 with KOH.

-

-

Electrophysiological Recording:

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass micropipette with a resistance of 3-5 MΩ.

-

Hold the cell in voltage-clamp mode at a holding potential of -20 mV.

-

Apply a series of hyperpolarizing voltage steps (e.g., from -20 mV to -90 mV in 10 mV increments for 500 ms) to elicit the characteristic deactivating M-current.

-

-

Drug Application:

-

Obtain a stable baseline recording of the M-current.

-

Perfuse the recording chamber with the external solution containing varying concentrations of this compound (e.g., 10 nM to 100 µM).

-

Record the changes in the M-current amplitude at each concentration.

-

-

Data Analysis:

-

Measure the amplitude of the deactivating M-current at a specific voltage step (e.g., -50 mV) before and after this compound application.

-

Plot the percentage of current inhibition as a function of this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Conclusion and Future Directions

To provide a definitive and in-depth technical guide, further research is imperative. Future studies should employ rigorous electrophysiological techniques, such as patch-clamp, to:

-

Identify the specific neuronal ion channels modulated by this compound.

-

Determine the precise signaling pathways involved for each ion channel.

-

Generate quantitative data, including dose-response relationships and kinetic analyses.

Such studies would not only elucidate the fundamental mechanisms of action of this compound on neuronal excitability but also potentially uncover novel therapeutic applications for this compound in the realm of neurological disorders.

Methodological & Application

Protocol for Aclatonium Administration in Rat Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the administration of Aclatonium napadisilate in rat models, compiled from available preclinical data and general laboratory animal procedures. This compound napadisilate is a cholinergic agonist that primarily acts on muscarinic acetylcholine receptors, making it a subject of interest for studies on gastrointestinal motility, pancreatic secretion, and other cholinergic system functions.

Quantitative Data Summary

Due to the limited availability of specific in vivo preclinical data for this compound napadisilate in rats, the following tables are structured to guide researchers in establishing experimental parameters. Researchers should perform dose-response studies to determine the optimal dosage for their specific research question.

Table 1: Recommended Administration Volumes and Needle Gauges for Rats

| Administration Route | Maximum Volume per Site | Recommended Needle Gauge |

| Oral (Gavage) | 10-20 mL/kg | 16-18 G |

| Intravenous (IV) | 5 mL/kg (bolus), 4 mL/kg/hr (infusion) | 23-25 G |

| Subcutaneous (SC) | 5 mL/kg | 23-25 G |

| Intraperitoneal (IP) | 10 mL/kg | 23-25 G |

Table 2: Investigational Concentrations of this compound Napadisilate in Rat Pancreas Studies

| Preparation | Concentration | Observed Effect |

| Isolated Perfused Pancreas | 0.1 µM | Significant insulin release in the presence of 8.3 mM glucose.[1] |

| Isolated Perfused Pancreas | 1.0 µM | Appreciable increase in pancreatic exocrine secretion.[1] |

| Isolated Pancreatic Acini | Not specified | Stimulated amylase release, about 20-fold less potent than carbamylcholine.[1] |

Table 3: Acute Toxicity (LD50) - General Reference for Cholinergic Agonists (Data for this compound Not Found)

| Substance | Animal Model | Route of Administration | LD50 |

| Carbachol | Rat | Oral | 40 mg/kg |

| Pilocarpine | Rat | Oral | 335 mg/kg |

| Bethanechol | Rat | Oral | 1540 mg/kg |

Experimental Protocols

Drug Preparation

-

Vehicle Selection : this compound napadisilate can be dissolved in physiological saline (0.9% NaCl) for parenteral administration. For oral administration, it can be suspended in a 1% hydroxypropyl methylcellulose solution.

-

Preparation of Stock Solution :

-

Accurately weigh the required amount of this compound napadisilate powder.

-

Dissolve in the chosen vehicle to achieve the desired final concentration.

-

Ensure the solution is clear and free of particulates for injections. For oral gavage, a homogenous suspension should be maintained.

-

Prepare fresh solutions daily unless stability data for stored solutions is available. One study indicated that a formulation of a different drug was stable for 8 days when stored in a cool, dark place.[2]

-

Administration Procedures

General Guidelines for All Procedures:

-

All procedures should be performed by trained personnel.

-

Use sterile syringes and needles for each animal.

-

Warm injectable solutions to room or body temperature before administration to minimize discomfort.[3]

-

Monitor animals for any adverse reactions during and after administration.

This method ensures precise dosage delivery directly into the stomach.

-

Animal Restraint : Gently restrain the rat to prevent movement. This can be done manually or with a soft towel.

-

Gavage Needle Measurement : Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth and mark the needle.[4]

-

Insertion : Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Administration : Once the needle is in the stomach (at the pre-measured depth), administer the solution slowly and steadily.

-

Post-Administration Monitoring : Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

The lateral tail vein is the most common site for IV injections in rats.

-

Animal Restraint : Place the rat in a suitable restraint device that allows access to the tail.

-

Vein Dilation : Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.

-

Injection : Insert a 23-25 gauge needle into the vein, parallel to the tail. A successful insertion is often indicated by a "flash" of blood in the needle hub.

-

Administration : Inject the solution slowly. Resistance during injection may indicate that the needle is not properly placed in the vein.

-

Post-Injection Care : After removing the needle, apply gentle pressure to the injection site to prevent bleeding.

This route is used for slower, sustained absorption.

-

Injection Site : The loose skin over the back, between the shoulder blades, is the preferred site.

-

Procedure :

-

Gently lift the skin to form a "tent."

-

Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.[5]

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the solution.